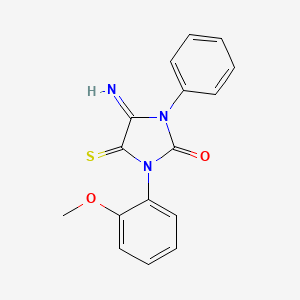![molecular formula C22H20N2O2 B14240140 4,6-Bis[2-(4-methoxyphenyl)ethenyl]pyrimidine CAS No. 384818-45-5](/img/structure/B14240140.png)
4,6-Bis[2-(4-methoxyphenyl)ethenyl]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Bis[2-(4-methoxyphenyl)ethenyl]pyrimidine is an organic compound that belongs to the class of pyrimidines This compound is characterized by the presence of two 4-methoxyphenyl groups attached to the pyrimidine ring via ethenyl linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis[2-(4-methoxyphenyl)ethenyl]pyrimidine typically involves the reaction of 4-methoxybenzaldehyde with pyrimidine derivatives under specific conditions. One common method is the Knoevenagel condensation reaction, where 4-methoxybenzaldehyde reacts with pyrimidine-4,6-dicarbaldehyde in the presence of a base such as piperidine. The reaction is usually carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
4,6-Bis[2-(4-methoxyphenyl)ethenyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups on the phenyl rings or the pyrimidine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
4,6-Bis[2-(4-methoxyphenyl)ethenyl]pyrimidine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized as an optical brightener in the production of plastics and artificial leathers
Mecanismo De Acción
The mechanism of action of 4,6-Bis[2-(4-methoxyphenyl)ethenyl]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Bis[2-(2-methoxyphenyl)vinyl]biphenyl: Another compound with similar structural features, used as an optical brightener.
2,6-Bis(4-methoxyphenyl)-1-methylpiperidin-4-one: Known for its antioxidant and antimicrobial potential
Uniqueness
4,6-Bis[2-(4-methoxyphenyl)ethenyl]pyrimidine is unique due to its specific structural arrangement and the presence of ethenyl linkages, which contribute to its distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research applications and industrial uses .
Propiedades
Número CAS |
384818-45-5 |
|---|---|
Fórmula molecular |
C22H20N2O2 |
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
4,6-bis[2-(4-methoxyphenyl)ethenyl]pyrimidine |
InChI |
InChI=1S/C22H20N2O2/c1-25-21-11-5-17(6-12-21)3-9-19-15-20(24-16-23-19)10-4-18-7-13-22(26-2)14-8-18/h3-16H,1-2H3 |
Clave InChI |
VYVPNTZDTOJYAR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C=CC2=CC(=NC=N2)C=CC3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


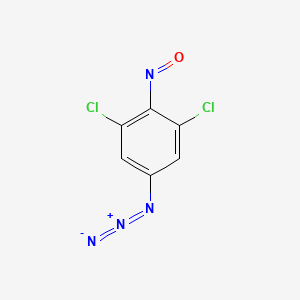
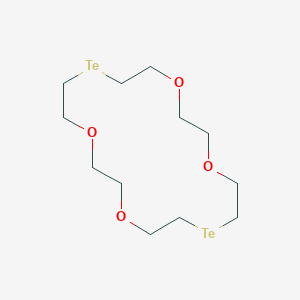
![3-(4-Methylanilino)benzo[b][1,6]naphthyridine-4-carbonitrile](/img/structure/B14240078.png)
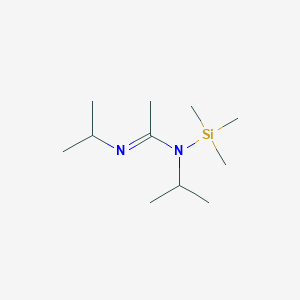
![4-[6-{[(3,4-Dichlorophenyl)methyl]amino}-1,3-benzothiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14240080.png)
![7-[5-(1-ethanimidoylpiperidin-4-yl)oxy-1-ethylsulfonyl-2,3-dihydroindol-2-yl]naphthalene-2-carboximidamide;dihydrochloride](/img/structure/B14240096.png)
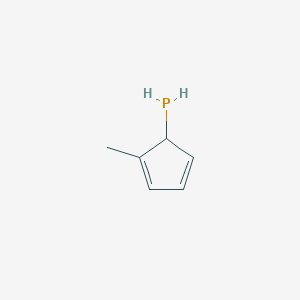
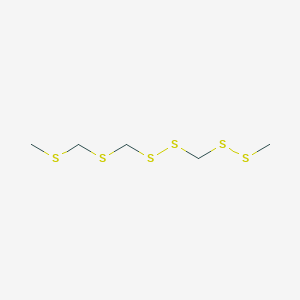

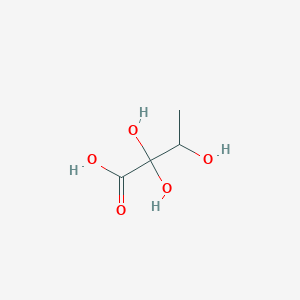
![N-[5-(2-Cyclopentylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-N,6-dimethylnicotinamide](/img/structure/B14240115.png)
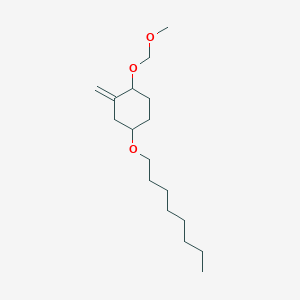
![N-[(Oxiran-2-yl)methyl]-N,N-dipropylpropan-1-aminium chloride](/img/structure/B14240123.png)
